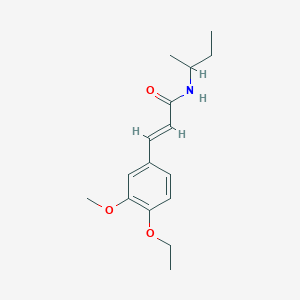
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is part of a group of chemicals known as chromenones, which have been shown to exhibit a range of biological activities. In
Mechanism of Action
The mechanism of action of 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide is not fully understood. However, studies have shown that this compound exhibits its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. In the brain, it reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of microglia.
Advantages and Limitations for Lab Experiments
One advantage of using 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can induce oxidative stress and DNA damage in normal cells, which may limit its use in clinical applications.
Future Directions
There are several future directions for research on 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide. One area of research is in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is in the study of the compound's mechanism of action, which may lead to the identification of new targets for drug development. Additionally, future studies may focus on the optimization of the synthesis method to improve the yield and purity of the compound.
Synthesis Methods
The synthesis of 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide, which is reacted with bromine to form 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide.
Scientific Research Applications
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide has been studied for its potential applications in scientific research. One area of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells.
Another area of research is in the development of new drugs for the treatment of neurodegenerative diseases. Studies have shown that 6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide exhibits neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation in the brain.
properties
Product Name |
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-2H-chromene-3-carboxamide |
|---|---|
Molecular Formula |
C20H25BrN2O4 |
Molecular Weight |
437.3 g/mol |
IUPAC Name |
6-bromo-8-methoxy-2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C20H25BrN2O4/c1-19(2)9-13(10-20(3,4)23-19)22-17(24)14-7-11-6-12(21)8-15(26-5)16(11)27-18(14)25/h6-8,13,23H,9-10H2,1-5H3,(H,22,24) |
InChI Key |
IVXIFBIPSOMQFN-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)C |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256607.png)
![4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B256608.png)
acetate](/img/structure/B256613.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![N'-[3-(2-furyl)acryloyl]-4-nitrobenzohydrazide](/img/structure/B256619.png)

![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)
![Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate](/img/structure/B256628.png)

![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)

![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)